REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11]#[N:12])=[CH:2]1.[CH:13]([N-]C(C)C)(C)[CH3:14].[Li+].BrCCCl>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]2([C:11]#[N:12])[CH2:14][CH2:13]2)=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
|
18.7 g
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Type
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reactant
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC#N
|
Name
|
|
Quantity
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240 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
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11 mL
|
Type
|
reactant
|
Smiles
|
BrCCCl
|
Name
|
ice hydrochloric acid
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
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-30 °C
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Type
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CUSTOM
|
Details
|
by stirring at −5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to −30° C.
|
Type
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STIRRING
|
Details
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by stirring for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
while heating to 0° C
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed in turn with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous saturated sodium hydrogen carbonate solution and saturated saline, dried over anhydrous magnesium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)
|
Type
|
CUSTOM
|
Details
|
to obtain a compound
|
Type
|
CUSTOM
|
Details
|
the compound was recrystallized from (hexane:ethyl acetate=1:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |